N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine
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Overview
Description
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been the subject of extensive research, with studies investigating its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cell signaling pathways. Additionally, this compound has been found to induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine in lab experiments is its potential as a therapeutic agent in several areas of research. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine. One area of interest is investigating its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Additionally, research could focus on optimizing its use as an anti-inflammatory agent, potentially leading to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research could also investigate its potential as an antimicrobial agent, with a focus on identifying the specific bacteria and fungi that it can inhibit.
Synthesis Methods
The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine involves the condensation of 2-ethyl-1,3-thiazole-4-carbaldehyde with 1-methyl-1H-benzimidazole-2-amine in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated through filtration and recrystallization.
Scientific Research Applications
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine has shown promise as a therapeutic agent in several areas of research. Studies have investigated its potential as an anti-cancer agent, with results showing that it can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Other research has investigated its potential as an antimicrobial agent, with studies showing that it can inhibit the growth of certain bacteria and fungi.
properties
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-3-13-16-10(9-19-13)8-15-14-17-11-6-4-5-7-12(11)18(14)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHTODSPPZWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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